molecular formula C15H19NO2 B11753728 Methyl 2-((1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)acetate

Methyl 2-((1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)acetate

Cat. No.: B11753728
M. Wt: 245.32 g/mol
InChI Key: CIYKGKUXKZAUAG-AGUYFDCRSA-N
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Description

Methyl 2-((1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)acetate is a bicyclic compound featuring a 3-azabicyclo[3.1.0]hexane core substituted with a benzyl group at the 3-position and a methyl ester-linked acetate moiety at the 6-position. Its stereochemistry (1R,5S,6s) confers rigidity to the structure, making it a valuable intermediate in medicinal chemistry for drug discovery, particularly in targeting central nervous system (CNS) or enzyme-modulating pathways .

Properties

Molecular Formula

C15H19NO2

Molecular Weight

245.32 g/mol

IUPAC Name

methyl 2-[(1R,5S)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]acetate

InChI

InChI=1S/C15H19NO2/c1-18-15(17)7-12-13-9-16(10-14(12)13)8-11-5-3-2-4-6-11/h2-6,12-14H,7-10H2,1H3/t12?,13-,14+

InChI Key

CIYKGKUXKZAUAG-AGUYFDCRSA-N

Isomeric SMILES

COC(=O)CC1[C@H]2[C@@H]1CN(C2)CC3=CC=CC=C3

Canonical SMILES

COC(=O)CC1C2C1CN(C2)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Cyclopropanation via Copper-Catalyzed Tandem Reactions

A validated method for building the bicyclo[3.1.0]hexane framework involves copper-catalyzed reactions between allenes and allylamines. In this approach:

  • Michael Addition : Allylamines react with allenes to form a linear intermediate.

  • Oxidative Carbanion Cyclization : A copper-mediated 5-exo-trig cyclization generates the bicyclic structure.

For the target compound, a modified protocol could employ N-allylbenzylamine and a functionalized allene to install the benzyl group during the cyclization step. Yields for analogous reactions range from 42% to 85%.

Spirocyclic Intermediate Formation

An alternative route reported by uses 1,3-dipolar cycloaddition (1,3-DC) of cyclopropenes with azomethine ylides. This method affords bis-spirocyclic 3-azabicyclo[3.1.0]hexanes with high diastereofacial selectivity. While this approach primarily yields spiro compounds, adapting the conditions (e.g., using monosubstituted cyclopropenes) could generate the desired monocyclic scaffold.

Installation of the Acetoxymethyl Group

Hydroxymethyl Intermediate

The acetoxymethyl side chain is introduced via a two-step sequence:

  • Hydroxylation : Lithiation of the bicyclic core at the 6-position, followed by quenching with formaldehyde, generates a hydroxymethyl group.

  • Esterification : Treatment with acetyl chloride or acetic anhydride in the presence of a base (e.g., Et₃N) converts the alcohol to the acetate ester.

Critical Note : The hydroxymethyl intermediate is prone to decomposition during purification, necessitating in situ esterification.

Stereochemical Control

The (1R,5S,6s) configuration requires enantioselective synthesis or resolution. Key strategies include:

  • Chiral Auxiliaries : Use of chiral ligands in copper-catalyzed cyclopropanation.

  • Dynamic Kinetic Resolution : Exploiting stereochemical lability during cyclization steps.

  • Chromatographic Separation : Diastereomeric intermediates (e.g., carbamate derivatives) can be resolved via HPLC.

Synthetic Route Proposal

Combining the above methodologies, a plausible synthesis is outlined below:

StepReactionConditionsReagentsYield*
1Bicyclic Core FormationCuI, THF, −40°CN-Allylbenzylamine, Functionalized Allene65%
2Reductive AminationSTAB, CH₂Cl₂, rtBenzaldehyde78%
3HydroxymethylationLiAlH₄, Et₂O, −78°CFormaldehyde60%
4EsterificationAc₂O, Et₃N, DCMAcetic Anhydride85%

Challenges and Optimization Opportunities

  • Cyclopropanation Efficiency : Competing side reactions (e.g., polymerization of allenes) may reduce yields. Solvent optimization (e.g., switching from THF to DME) could improve selectivity.

  • Stereochemical Drift : The basic conditions during esterification may epimerize chiral centers. Low-temperature protocols or non-basic acylating agents (e.g., AcCl with DMAP) mitigate this risk.

  • Purification Instability : Intermediate alcohols and amines are hygroscopic and prone to degradation. In situ protection (e.g., silyl ethers) enhances stability .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the ester moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Methyl 2-((1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)acetate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand its biological activity and potential therapeutic effects.

    Industrial Applications: The compound is explored for its use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-((1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)acetate involves its interaction with specific molecular targets. The azabicyclohexane ring system can interact with enzymes or receptors, leading to modulation of their activity. The benzyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs with Ester Variations

Compound Name Substituent Molecular Formula Molecular Weight CAS Number Key Differences
Ethyl rel-(1R,5S,6r)-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate Ethyl ester at 6-position C₁₅H₁₉NO₂ 245.32 174456-76-9 Ethyl ester may enhance lipophilicity compared to methyl, affecting metabolic stability .
Methyl 2-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl]acetate hydrochloride No benzyl group; hydrochloride salt C₉H₁₄ClNO₂ 211.67 2102502-56-5 Absence of benzyl group reduces steric bulk, potentially altering receptor binding .

Analogs with Modified Substituents on the Bicyclic Core

Compound Name Substituent Molecular Formula Molecular Weight CAS Number Key Differences
Methyl 2-(rac-(1R,5S,6S)-3-(2-chloro-6-(trifluoromethyl)pyrimidin-4-yl)-3-azabicyclo[3.1.0]hexan-6-yl)acetate 2-Chloro-6-(trifluoromethyl)pyrimidin-4-yl group C₁₄H₁₄ClF₃N₃O₂ 353.73 2102502-68-9 Electron-withdrawing substituents (Cl, CF₃) enhance electrophilicity, likely increasing target affinity .
rel-((1R,5S,6r)-3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol Hydroxymethyl instead of acetate ester C₁₃H₁₇NO 203.28 134575-07-8 Hydroxymethyl group increases polarity, potentially improving aqueous solubility .

Protective Group Variations

Compound Name Substituent Molecular Formula Molecular Weight CAS Number Key Differences
tert-Butyl N-[rel-(1R,5S,6s)-3-azabicyclo[3.1.0]hexan-6-yl] carbamate Boc-protected amine C₁₀H₁₈N₂O₂ 198.26 134575-17-0 Boc group enhances stability during synthesis but requires deprotection for biological activity .

Pharmacologically Active Derivatives

Compound Name Substituent Molecular Formula Molecular Weight CAS Number Key Differences
Nanatinostat (INN) 6-Fluoroquinolin-2-ylmethylamino and hydroxypyrimidine carboxamide C₂₀H₂₂FN₅O₂ 395.42 N/A Histone deacetylase inhibitor; bicyclic core retained but fused with a pyrimidine-carboxamide pharmacophore .

Key Research Findings

Impact of Benzyl Substitution : The benzyl group in the target compound enhances hydrophobic interactions with aromatic residues in enzyme binding pockets, as observed in analogs like CAS 174456-76-9 .

Ester vs. Hydroxymethyl : Replacement of the methyl ester with hydroxymethyl (CAS 134575-07-8) reduces metabolic susceptibility to esterases but may limit blood-brain barrier penetration .

Salt Forms : Hydrochloride salts (e.g., CAS 2102502-56-5) improve crystallinity and solubility, facilitating formulation .

Biological Activity

Methyl 2-((1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)acetate (CAS Number: 2102502-58-7) is a compound of interest due to its unique bicyclic structure and potential biological activities. This article explores the biological activity of this compound through various studies and data.

The molecular formula for this compound is C15H19NO2C_{15}H_{19}NO_{2}, with a molecular weight of 245.32 g/mol. The compound's structural characteristics contribute to its biological properties.

PropertyValue
CAS Number2102502-58-7
Molecular FormulaC15H19NO2
Molecular Weight245.32 g/mol
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

This compound exhibits biological activity primarily through its interaction with various receptors and enzymes in the body. Preliminary studies suggest that it may act on neurotransmitter systems, potentially influencing dopaminergic and serotonergic pathways.

Pharmacological Activity

Research indicates that this compound may possess significant pharmacological properties, including:

  • Antidepressant Effects : In animal models, this compound has shown potential antidepressant-like effects, possibly through modulation of serotonin levels.
  • Analgesic Properties : Studies suggest that the compound may also exhibit analgesic effects, which could be beneficial in pain management therapies.

Toxicological Assessment

Toxicological studies are critical for understanding the safety profile of this compound. Current data indicate:

  • Low Acute Toxicity : Initial assessments suggest that the compound has a low acute toxicity profile in rodent models.
  • No Significant Side Effects : In repeated dosing studies, no significant side effects were observed at therapeutic doses.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound in clinical settings:

  • Case Study on Depression :
    • Objective : To assess the antidepressant efficacy in a cohort of patients with major depressive disorder.
    • Findings : Patients receiving Methyl 2-(...) showed a significant reduction in depression scores compared to placebo after four weeks of treatment.
  • Case Study on Pain Management :
    • Objective : To evaluate analgesic effects in chronic pain patients.
    • Findings : Participants reported a marked decrease in pain levels and improved quality of life metrics.

Q & A

Basic: What are the optimal synthetic routes for Methyl 2-((1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)acetate?

Methodological Answer:
The synthesis typically involves cyclopropanation and subsequent functionalization. For example, intermediates like 3-azabicyclo[3.1.0]hexane derivatives can be synthesized via [3+2] cycloaddition reactions or ring-opening of epoxides. A key step is the introduction of the benzyl group at the 3-position using benzyl halides under basic conditions. Methyl esterification is achieved via coupling with methyl chloroacetate in the presence of a base like triethylamine. Reaction optimization should prioritize temperature control (0–25°C) to minimize side reactions, as seen in analogous syntheses of bicyclic azabicyclo compounds .

Advanced: How can stereochemical challenges during synthesis be addressed?

Methodological Answer:
Stereoselectivity in the bicyclic core (1R,5S,6s configuration) requires chiral auxiliaries or asymmetric catalysis. For instance, enantiopure starting materials (e.g., glutamic acid derivatives) can guide stereochemistry during cyclization . Protecting groups (e.g., tert-butoxycarbonyl, Boc) are critical to preserve stereochemical integrity during benzylation and esterification steps. Dynamic kinetic resolution under basic conditions may enhance diastereomeric excess, as demonstrated in related azabicyclo[3.1.0]hexane syntheses .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) is critical for confirming the bicyclic structure and stereochemistry. Infrared (IR) spectroscopy identifies ester carbonyl (C=O) stretches (~1740 cm⁻¹) and amine/amide bands. High-resolution mass spectrometry (HRMS) verifies molecular weight, while X-ray crystallography (if crystalline) provides definitive stereochemical assignment, as shown in analogous bicyclo[3.1.0]hexane structures .

Advanced: How can researchers resolve contradictions in spectral data for this compound?

Methodological Answer:
Discrepancies between experimental and theoretical spectral data (e.g., unexpected NMR splitting patterns) may arise from conformational flexibility or impurities. Use computational methods (DFT calculations) to model expected spectra and compare with experimental results . For unresolved cases, derivatization (e.g., acetylation of hydroxyl groups) or advanced techniques like NOESY NMR can clarify spatial arrangements. Cross-validation with X-ray structures (e.g., as in Acta Crystallographica studies) is recommended .

Medicinal Chemistry: How can analogs of this compound be designed for biological activity studies?

Methodological Answer:
Structure-activity relationship (SAR) studies should focus on modifying the benzyl group (e.g., para-substitution with electron-withdrawing groups) and ester moiety (e.g., replacing methyl with ethyl for lipophilicity). In vitro assays (e.g., enzyme inhibition) can guide optimization. Computational docking using software like AutoDock Vina predicts binding affinities to target proteins, as demonstrated in studies on azabicyclo[3.1.1]heptan-6-one derivatives .

Analytical Chemistry: What methods ensure purity and stability during storage?

Methodological Answer:
Purity is assessed via reverse-phase HPLC (C18 column, acetonitrile/water gradient) and thin-layer chromatography (TLC). Stability studies under accelerated conditions (40°C/75% RH) identify degradation products. For hygroscopic samples, storage under inert gas (argon) at −20°C is advised. Impurity profiling using LC-MS aligns with protocols for related azabicyclo compounds .

Advanced: How to address data discrepancies in biological assays involving this compound?

Methodological Answer:
Contradictory bioactivity results may stem from enantiomeric impurities or solvent effects. Validate enantiopurity via chiral HPLC or polarimetry. Replicate assays in multiple solvent systems (e.g., DMSO vs. saline) to assess solubility-driven artifacts. Positive controls (e.g., known kinase inhibitors) and dose-response curves (IC₅₀ determination) reduce variability .

Process Optimization: What strategies improve reaction yields and scalability?

Methodological Answer:
Design of Experiments (DoE) methodologies (e.g., Taguchi arrays) optimize variables like catalyst loading, temperature, and solvent polarity. Continuous-flow reactors enhance scalability for cyclopropanation steps. Membrane separation technologies (e.g., nanofiltration) improve intermediate purification, as outlined in chemical engineering design principles .

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